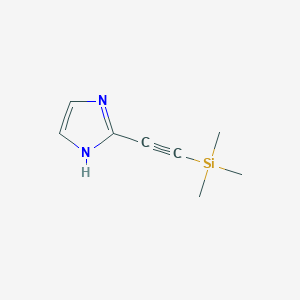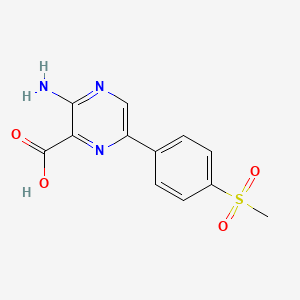
3-氨基-6-(4-甲磺酰基苯基)吡嗪-2-羧酸
描述
Molecular Structure Analysis
The molecular formula of “3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid” is C12H11N3O4S . The molecular weight is 293.3 .Chemical Reactions Analysis
The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines . N - (4-chlorophenyl)pyrazine-2-carboxamides can be prepared by this method in 81% yield .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid” include its molecular formula, molecular weight, and intricate molecular structure .科学研究应用
药理学
在药理学中,该化合物因其作为抗结核药物的潜力而被研究。类似于吡嗪酰胺(一种一线抗结核药物)的类似物已使用类似的吡嗪衍生物合成。 这些类似物对结核分枝杆菌显示出有希望的活性 .
生物化学
在生物化学上,已知吡嗪衍生物在人和动物体内代谢,在羟基化后通过肾脏以葡糖醛酸盐的形式排泄或与谷胱甘肽结合 。这表明有可能研究涉及吡嗪化合物的代谢途径和解毒过程。
药物化学
在药物化学中,吡嗪羧酸衍生物的设计目的是为了提高亲脂性,从而提高药物的吸收和疗效。 这些衍生物已针对抗分枝杆菌、抗菌和抗真菌活性进行测试,其中一些对结核分枝杆菌表现出高活性 .
有机合成
有机合成利用吡嗪羧酸衍生物在山口反应中合成酯和内酯。 该反应在吡嗪酰胺类似物的合成中具有重要意义,这些类似物在结核病治疗中至关重要 .
化学工程
在化学工程中,吡嗪衍生物的合成涉及产生酰氯和羧酰胺的反应,这些反应是生产各种药物的重要中间体 .
食品工业(附加应用)
吡嗪也是食品工业中重要的调味剂添加剂,因为它们具有独特的香气和味道。 它们有助于各种食物的风味,包括咖啡和可可制品 .
香料(附加应用)
在香料中,吡嗪化合物因其赋予独特香味的能力而受到重视。 它们被用于创造复杂香气并增强各种产品的嗅觉体验 .
作用机制
属性
IUPAC Name |
3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-20(18,19)8-4-2-7(3-5-8)9-6-14-11(13)10(15-9)12(16)17/h2-6H,1H3,(H2,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWHXWAXGYWCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
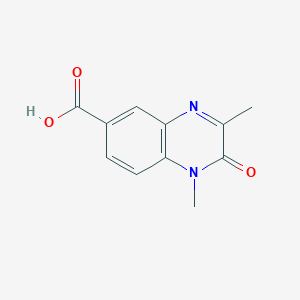
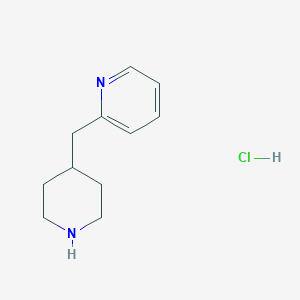

![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)
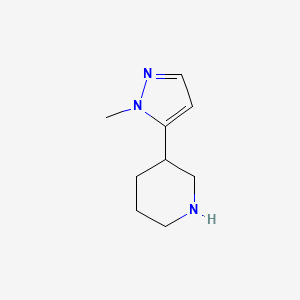
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B1453242.png)
![2-Chloro-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1453243.png)
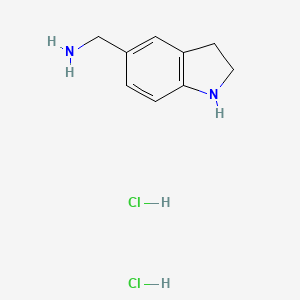
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)
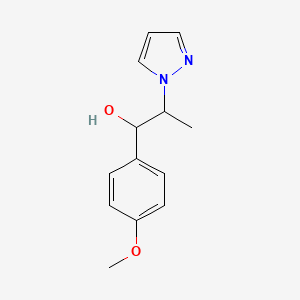

![[1-(2,6-Difluorophenyl)cyclobutyl]methylamine](/img/structure/B1453249.png)

